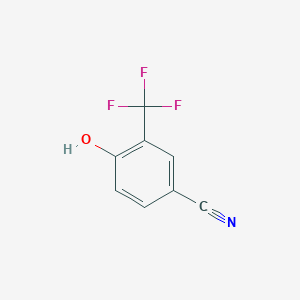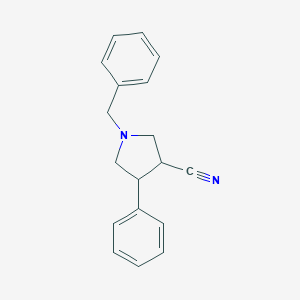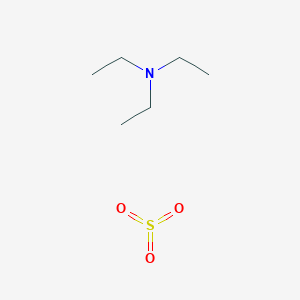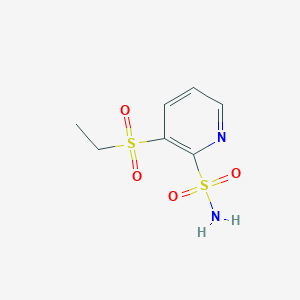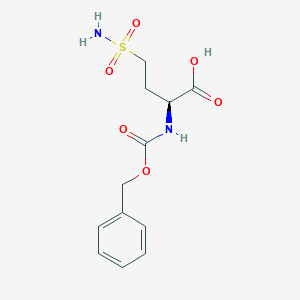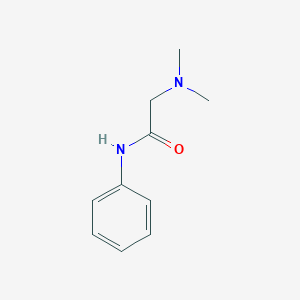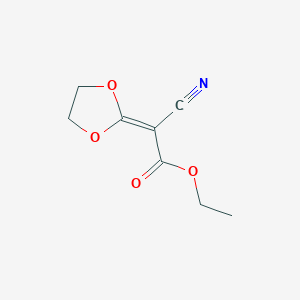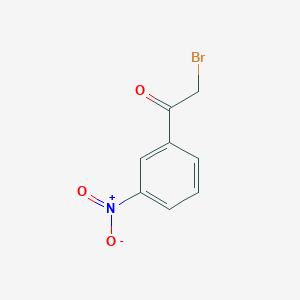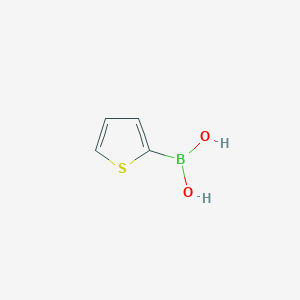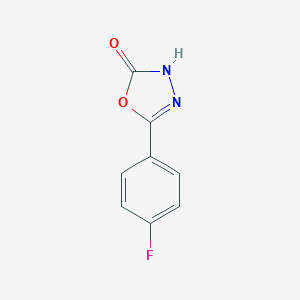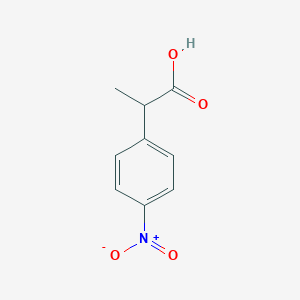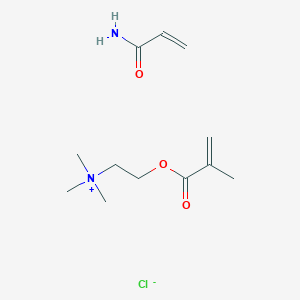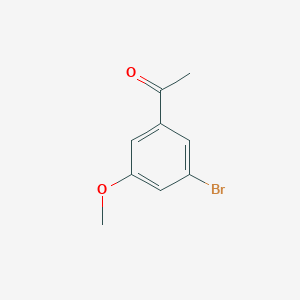
1-(3-Bromo-5-methoxyphenyl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Bromo-5-methoxyphenyl)ethanone and similar compounds involves multi-step chemical reactions that provide insights into their chemical behavior and reactivity. For example, the synthesis of related ethanone compounds has been reported through various methods, including a facile 7-step procedure, highlighting the complexity and versatility in synthesizing these compounds (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure and crystallography of related compounds have been determined using techniques such as single-crystal X-ray diffraction, providing valuable information about the geometric and electronic structure of these molecules (Qia, 2014). These studies are crucial for understanding the chemical and physical properties of the compound.
Chemical Reactions and Properties
1-(3-Bromo-5-methoxyphenyl)ethanone participates in various chemical reactions, contributing to its broad utility in organic synthesis. Research on related compounds has shown their involvement in reactions that lead to the formation of new chemical bonds and structures, demonstrating their reactivity and potential for creating novel compounds (Texter et al., 2018).
Physical Properties Analysis
The physical properties of 1-(3-Bromo-5-methoxyphenyl)ethanone, such as solubility, melting point, and boiling point, are determined by its molecular structure. Although specific data on 1-(3-Bromo-5-methoxyphenyl)ethanone was not found, studies on related compounds provide insights into the factors that influence these properties (Kudelko et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of 1-(3-Bromo-5-methoxyphenyl)ethanone, can be inferred from studies on similar molecules. These properties are essential for its applications in chemical synthesis and pharmaceuticals (Puthran et al., 2019).
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : “1-(3-Bromo-5-methoxyphenyl)ethanone” is used in the enzymatic synthesis of “(S)-1-(3′-bromo-2′-methoxyphenyl)ethanol”, which is a key precursor for the synthesis of Lusutrombopag . Lusutrombopag is a medication used to treat low blood platelet counts in adults with chronic liver disease.
- Methods of Application or Experimental Procedures : The bioreduction of “1-(3-Bromo-5-methoxyphenyl)ethanone” offers an attractive method to access this important compound. Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of “1-(3-Bromo-5-methoxyphenyl)ethanone” to "(S)-1-(3′-bromo-2′-methoxyphenyl)ethanol" .
- Results or Outcomes : The Km and kcat of recombinant NoCR towards “1-(3-Bromo-5-methoxyphenyl)ethanone” were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L . NoCR showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring, indicating that NoCR is a valuable biocatalyst with potential practical applications .
Zukünftige Richtungen
The future directions for “1-(3-Bromo-5-methoxyphenyl)ethanone” could involve further exploration of its synthesis and potential applications. For instance, its role as a precursor in the synthesis of (S)-1-(3-Bromo-5-methoxyphenyl)ethanol suggests potential utility in the production of this compound .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOXKSRASBKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599326 | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methoxyphenyl)ethanone | |
CAS RN |
1073642-71-3 | |
| Record name | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



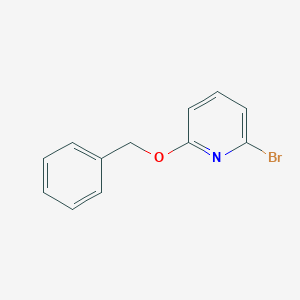
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
